N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzothiazole ring and the sulfonylbenzamide group suggest that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring and the sulfonylbenzamide group suggest that it could have unique properties, but specific data is not available.Scientific Research Applications
Chemical and Medicinal Potential
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its structural characteristics. The compound, which consists of benzothiazole and pyrrolidine moieties, is related to families of compounds known for their broad spectrum of bioactivity. Quinoline, a similar compound, is known for its extensive use as a core template in drug design due to its wide range of bioactivity, indicating that similar structural compounds like N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide might also exhibit significant therapeutic potentials (Ajani et al., 2022).
Organocatalytic Applications
The compound's potential in organic chemistry, particularly as a catalyst, is also noteworthy. L-proline, a natural amino acid with secondary amine functionality, has demonstrated its utility as an organocatalyst in various asymmetric syntheses. This underscores the potential of other structurally complex molecules, such as N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, in facilitating diverse chemical reactions, further broadening the scope of organocatalysis in synthesizing biologically relevant heterocycles (Thorat et al., 2022).
Role in Synthesis of Heterocyclic Compounds
Moreover, the compound's potential in the synthesis of heterocyclic compounds, especially in medicinal chemistry, is significant. The synthesis and biological activities of heterocyclic compounds, including pyrrolidine alkaloids, are of great interest due to their diverse pharmacological properties. Given the structural complexity and potential pharmacological activities of pyrrolidine alkaloids, it's plausible that N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide could also contribute significantly in this area (Islam & Mubarak, 2020).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application and the biological or chemical system in which it is used.
Safety and Hazards
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-5-10-17-18(13-14)27-20(22(17)2)21-19(24)15-6-8-16(9-7-15)28(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUONNXZWHHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.